
5-Fluor-2-(Isopropoxymethyl)phenylboronsäure
Übersicht
Beschreibung
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It has a molecular weight of 212.03 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid consists of a phenyl ring substituted with a fluorine atom and an isopropoxymethyl group. The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Chemische Forschung
„5-Fluor-2-(Isopropoxymethyl)phenylboronsäure“ ist ein Derivat der Boronsäure. Boronsäuren sind vielseitige Verbindungen in der chemischen Forschung, da sie reversible kovalente Bindungen mit Zuckern, Aminen und anderen organischen Verbindungen eingehen können. Sie werden in einer Vielzahl von Reaktionen eingesetzt, darunter die Suzuki-Kupplung, die Chan-Lam-Kupplung und die Liebeskind-Srogl-Kupplung .
Materialwissenschaft
In der Materialwissenschaft werden Boronsäuren zur Entwicklung von Materialien mit einzigartigen Eigenschaften eingesetzt. Beispielsweise können sie zur Herstellung von Polymeren mit Selbstheilungseigenschaften verwendet werden. Die Boronsäuregruppe in „this compound“ könnte potenziell in solchen Anwendungen eingesetzt werden .
Biologische Forschung
Boronsäuren können mit Biopolymeren wie Proteinen und Polysacchariden interagieren. Dies macht sie zu nützlichen Werkzeugen in der biologischen Forschung. Beispielsweise können sie zur Entwicklung von Sensoren für den Nachweis von Biomolekülen eingesetzt werden .
Diagnostische Anwendungen
Die einzigartigen Eigenschaften von Boronsäuren können bei der Entwicklung von Diagnoseinstrumenten genutzt werden. Beispielsweise können sie bei der Entwicklung von Sensoren für den Nachweis von Glucose eingesetzt werden, was bei der Behandlung von Diabetes wichtig ist .
Umweltwissenschaften
In den Umweltwissenschaften können Boronsäuren zur Entwicklung von Sensoren für den Nachweis verschiedener Schadstoffe verwendet werden. Die „this compound“ könnte potenziell in solchen Anwendungen eingesetzt werden .
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a type of organoboron compound. It is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium during the transmetalation step .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
Its use in sm cross-coupling reactions suggests it plays a crucial role in the formation of new carbon–carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst .
Eigenschaften
IUPAC Name |
[5-fluoro-2-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)15-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKVOYZVOGHDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


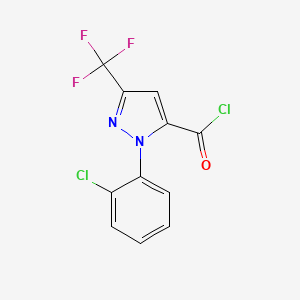

![Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1398832.png)
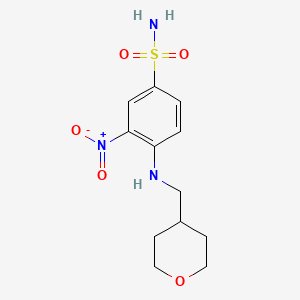
![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)

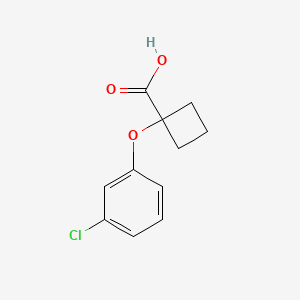
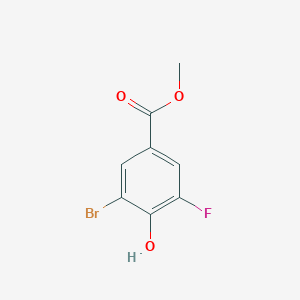

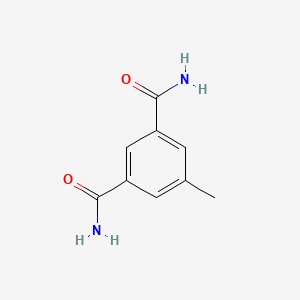
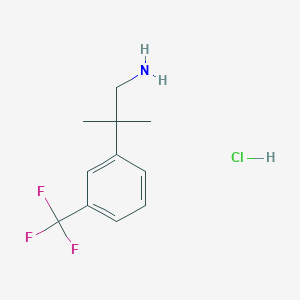

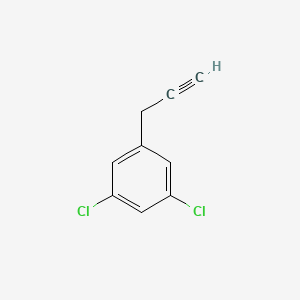
![6-Aminopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1398851.png)
